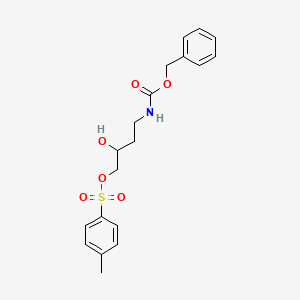![molecular formula C28H28F6N12NiO4S4 B12283580 Nickel, bis[N-[1-ethyl-1,2,3,4-tetrahydro-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-kN]- CAS No. 868747-30-2](/img/structure/B12283580.png)
Nickel, bis[N-[1-ethyl-1,2,3,4-tetrahydro-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-kN]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel, bis[N-[1-ethyl-1,2,3,4-tetrahydro-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-kN]- is a complex nickel compound with a unique structure that includes a thiadiazole ring, quinoline moiety, and trifluoromethanesulfonamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nickel, bis[N-[1-ethyl-1,2,3,4-tetrahydro-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-kN]- typically involves the reaction of nickel salts with ligands containing the desired functional groups. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may require heating or the use of catalysts to facilitate the formation of the complex.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would need to be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
化学反应分析
Types of Reactions
Nickel, bis[N-[1-ethyl-1,2,3,4-tetrahydro-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-kN]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially altering its reactivity.
Reduction: Reduction reactions can also occur, often involving the use of reducing agents such as sodium borohydride or hydrogen gas.
Substitution: The compound can participate in substitution reactions, where one or more ligands are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel complexes with higher oxidation states, while reduction could produce lower oxidation state complexes. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
科学研究应用
Nickel, bis[N-[1-ethyl-1,2,3,4-tetrahydro-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-kN]- has several scientific research applications:
作用机制
The mechanism of action of Nickel, bis[N-[1-ethyl-1,2,3,4-tetrahydro-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-kN]- involves its ability to coordinate with various substrates and facilitate chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by forming transient complexes with reactants, lowering the activation energy of the reaction, and stabilizing transition states .
相似化合物的比较
Similar Compounds
Nickel bis-1,1-dithiolates: These compounds have similar coordination environments but differ in the nature of the ligands and their electronic properties.
Nickel bis-1,2-dithiolates: These compounds are known for their redox activity and have been extensively studied for their applications in materials science and catalysis.
Nickel bis-cyclooctadiene: This compound is used in similar catalytic applications but has a different ligand structure, leading to variations in reactivity and selectivity.
Uniqueness
Nickel, bis[N-[1-ethyl-1,2,3,4-tetrahydro-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-kN]- is unique due to its combination of thiadiazole, quinoline, and trifluoromethanesulfonamide ligands.
属性
CAS 编号 |
868747-30-2 |
|---|---|
分子式 |
C28H28F6N12NiO4S4 |
分子量 |
897.6 g/mol |
IUPAC 名称 |
[1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(trifluoromethylsulfonyl)azanide;nickel(2+) |
InChI |
InChI=1S/2C14H14F3N6O2S2.Ni/c2*1-2-23-5-3-4-9-6-10(19-21-13-20-18-8-26-13)11(7-12(9)23)22-27(24,25)14(15,16)17;/h2*6-8H,2-5H2,1H3;/q2*-1;+2 |
InChI 键 |
LNENPRLIGSENDI-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC2=CC(=C(C=C21)[N-]S(=O)(=O)C(F)(F)F)N=NC3=NN=CS3.CCN1CCCC2=CC(=C(C=C21)[N-]S(=O)(=O)C(F)(F)F)N=NC3=NN=CS3.[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



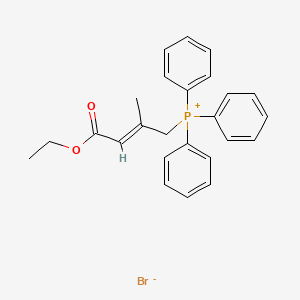
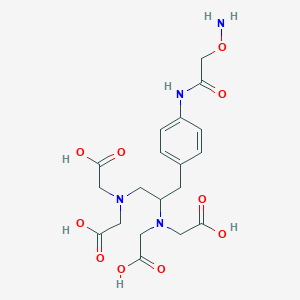
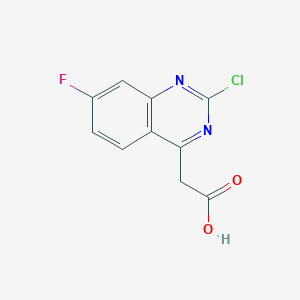

![Bis[2-aminophenyl]-amino](/img/structure/B12283546.png)
![1-[2-[Hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12283553.png)
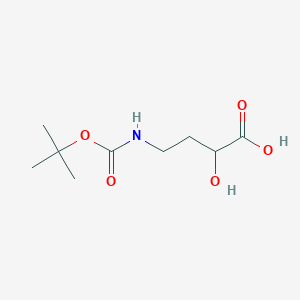
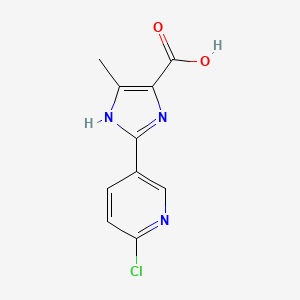
![4-C-[(Phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-lyxofuranose 1,2-diacetate 5-methanesulfonate](/img/structure/B12283579.png)
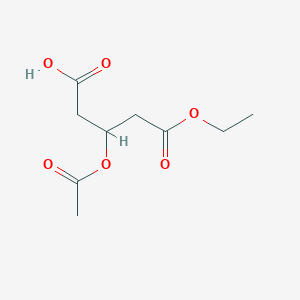

![tert-Butyl (R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12283598.png)
